2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine
Description
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)17-7-5-4-6-13(17)12-9-16-14(15)8-11(12)3/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
UXNLOLANLPYEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 1-isopropylpiperidine under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .
Scientific Research Applications
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine and related compounds from the evidence:
Key Observations:
Substituent Effects: The 1-isopropylpiperidin-2-yl group in the target compound introduces steric bulk and basicity due to the piperidine ring, which may enhance membrane permeability compared to smaller substituents like iodine or difluoromethyl . In contrast, the piperidine moiety is electron-rich, which could stabilize charge interactions in biological systems .
Melting Points and Solubility:
- Compounds with aromatic substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to π-π stacking, whereas aliphatic substituents (e.g., isopropylpiperidine) likely reduce crystallinity, favoring lower melting points .
Biological Activity
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine (CAS: 1352538-22-7) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a piperidine moiety, making it a candidate for various pharmacological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21ClN2
- Molecular Weight : 252.78 g/mol
- Purity : Typically ≥ 95% in commercial preparations
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The piperidine structure allows for interactions with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes, including cognition and memory.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling .
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structural features demonstrated enhanced cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways .
2. Neuroprotective Effects
The potential for neuroprotective activity has been explored, particularly in the context of Alzheimer's disease:
- Cholinesterase Inhibition : Compounds within this class have been shown to inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
3. Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties:
- Inhibition of Pathogens : Preliminary data indicate activity against bacterial strains such as MRSA and E. coli, likely due to disruption of cell wall integrity and interference with DNA gyrase .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine?
The synthesis typically involves nucleophilic substitution reactions between halogenated pyridine derivatives and piperidine analogs. For example, the chloro group on the pyridine ring can react with the nitrogen of 1-isopropylpiperidine under optimized conditions (e.g., polar aprotic solvents like DMF, elevated temperatures). Purification often requires column chromatography or recrystallization to achieve >95% purity . Key intermediates, such as halogenated pyridines, may be synthesized via Friedländer or Hantzsch-type reactions, depending on substituent positions .
Q. How is the compound characterized structurally?
Structural elucidation employs NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. For example, ¹³C-NMR can resolve the isopropyl and piperidine moieties via distinct chemical shifts in the 15–25 ppm (CH₃) and 45–60 ppm (CH₂/CH-N) ranges, respectively .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include kinase inhibition assays (e.g., EGFR or CDK2) due to the pyridine-piperidine scaffold's affinity for ATP-binding pockets. Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and solubility studies (logP via HPLC) are critical to assess drug-likeness. Structural analogs with similar substituents have shown IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Continuous flow reactors improve heat and mass transfer for exothermic steps (e.g., nucleophilic substitution), reducing by-products like dehalogenated impurities. DoE (Design of Experiments) approaches optimize solvent ratios (e.g., THF/H₂O mixtures) and catalyst loadings (e.g., Pd/C for cross-coupling steps). Evidence from similar compounds suggests yields >80% are achievable with residence times <30 minutes .
Q. What computational methods predict the compound's binding modes with biological targets?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (HOMO-LUMO gaps, dipole moments) to model ligand-receptor interactions. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding stability in kinase domains. For example, piperidine's chair conformation and chloro-substituent orientation critically affect steric complementarity .
Q. How do structural modifications alter bioactivity?
SAR studies reveal that replacing the isopropyl group with cyclopropyl enhances metabolic stability but reduces solubility. Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position increases kinase inhibition potency by 3–5 fold. Contrastingly, replacing chlorine with iodine improves membrane permeability but elevates toxicity risks .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4). Validate using isogenic cell pairs (e.g., P-gp-transfected vs. wild-type) and LC-MS/MS to quantify intracellular concentrations. Co-administration with inhibitors (e.g., verapamil for P-gp) can clarify mechanisms .
Methodological Considerations
Q. What analytical techniques quantify trace impurities?
UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water gradient resolves impurities <0.1%. For chiral purity, use a Chiralpak IG-3 column with hexane/ethanol (90:10). Stability-indicating methods (forced degradation under acid/oxidative stress) ensure robustness .
Q. How to design experiments for assessing metabolic stability?
Incubate the compound with liver microsomes (human or rodent) and NADPH at 37°C. Sample aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis. Calculate half-life (t₁/₂) using first-order kinetics. Piperidine-containing analogs often show CYP-mediated N-dealkylation as the primary metabolic pathway .
Safety and Compliance
Q. What safety protocols are critical during handling?
Use ventilated fume hoods, nitrile gloves, and PPE to prevent dermal exposure (LD₅₀ >2000 mg/kg in rodents). Spills require neutralization with 5% sodium bicarbonate and disposal as hazardous waste (UN3261, Class 8). Monitor air concentrations via OSHA Method PV2120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
